molecular formula C10H13NO2S B152608 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde CAS No. 207290-72-0

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

Cat. No. B152608
M. Wt: 211.28 g/mol
InChI Key: QGNLQHONMNFZJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives is described in the first paper, where a regioselective synthesis method is employed to create 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde . This method involves a chemo- and regioselective Br/Li exchange reaction, starting from thiophene and proceeding through a five-step protocol with an overall yield of 33%. The reactions were carried out at temperatures ranging from -78°C to room temperature over 1 to 18 hours, depending on the reactivity of the electrophiles . This information suggests that the synthesis of "5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde" might also involve multiple steps and careful temperature control to achieve regioselectivity.

Molecular Structure Analysis

The second paper discusses a palladium(II) complex with a related ligand, 5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone . The coordination of the ligand is through the pyridyl nitrogen, imine nitrogen, and thiolato sulfur atoms, with a chloride ion occupying the fourth coordination site in a square planar geometry . This suggests that the molecular structure of "5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde" could also exhibit interesting coordination behavior, potentially forming complexes with metals.

Chemical Reactions Analysis

The third paper provides an example of a chemical application for a related compound, 5-(4-Pyridyl)-2-thiophenecarbaldehyde, which is used as a fluorescent derivatization reagent for the determination of primary alkylamines . The method involves precolumn derivatization and postcolumn hydrolysis–detection, achieving a detection limit of approximately 0.1 pmol for the amines . This indicates that "5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde" might also participate in similar chemical reactions, potentially serving as a reagent in analytical applications.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde," the properties of related compounds can provide some context. For example, the synthesis and characterization techniques mentioned in the papers, such as IR, NMR, UV-visible spectroscopy, and mass spectrometry, are likely relevant for analyzing the physical and chemical properties of the compound . The compound's solubility, melting point, and reactivity could be inferred from similar thiophene derivatives.

Scientific Research Applications

  • Synthesis of Natural Alkaloids

    • Field : Organic Chemistry
    • Application : 4-Hydroxypiperidine is used in the synthesis of natural alkaloids . It’s a key intermediate in the biosynthesis of piperidine-based natural alkaloids .
    • Method : A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was investigated and found to give cyclized chiral dihydropyridinone compound .
    • Results : The method was showcased by concise two-step approaches in the synthesis of the bioactive natural alkaloids .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Industry
    • Application : Piperidines, including 4-Hydroxypiperidine, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Method : Various intra- and intermolecular reactions are used to form various piperidine derivatives .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Human H3 Receptor Antagonists

    • Field : Medicinal Chemistry
    • Application : Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor .
  • Synthesis of Anti-inflammatory Agents

    • Field : Medicinal Chemistry
    • Application : 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, were synthesized and tested as anti-inflammatory agents .
    • Results : Log P values were theoretically calculated and experimentally determined .

Safety And Hazards

The compound 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde may cause skin irritation and serious eye irritation .

properties

IUPAC Name

5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-7-9-1-2-10(14-9)11-5-3-8(13)4-6-11/h1-2,7-8,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNLQHONMNFZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377004
Record name 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

CAS RN

207290-72-0
Record name 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Hydroxypiperidin-1-yl)thiophene-2-carboxaldehyde
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